

# A Comparative Toxicological Analysis of Direct Black 19 and Direct Black 38

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of the genotoxic and carcinogenic potential of two widely used azo dyes.

This guide presents a comparative toxicological analysis of **Direct Black 19** and Direct Black 38, two trisazo dyes with historical applications in the textile, paper, and leather industries. While both dyes share structural similarities as azo compounds, their toxicological profiles diverge significantly, primarily due to the nature of their metabolic breakdown products. This analysis, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of their toxicity, supported by experimental data, to inform safer laboratory and industrial practices.

#### **Executive Summary**

The core distinction between the two dyes lies in their chemical precursors and subsequent metabolites. Direct Black 38 is a benzidine-based dye, which upon metabolic reduction, liberates benzidine, a known human and animal carcinogen. In contrast, **Direct Black 19** is not derived from benzidine and does not produce this carcinogenic metabolite, rendering it a significantly safer alternative. Experimental evidence robustly supports the carcinogenicity and mutagenicity of Direct Black 38, while data for **Direct Black 19** suggests a lower toxicological concern, although it is not entirely devoid of genotoxic potential, particularly after chemical reduction.

## **Comparative Toxicity Data**



The following tables summarize the key toxicological data for **Direct Black 19** and Direct Black 38 based on available experimental studies.

Table 1: Acute and General Toxicity

Parameter	Direct Black 19	Direct Black 38
CAS Number	6428-31-5	1937-37-7
Chemical Formula	C34H27N13Na2O7S2	C34H25N9Na2O7S2
Molecular Weight	839.77 g/mol	781.74 g/mol
Oral LD50 (Rat)	>2000 mg/kg[1]	7600 mg/kg[2]
Primary Route of Exposure	Dermal, Inhalation, Ingestion	Dermal, Inhalation, Ingestion
Reported Health Hazards	May cause eye, skin, and respiratory irritation.[1][3] Harmful if swallowed.[1][3]	May be absorbed through the skin.[4] Emits toxic fumes upon decomposition.[4]

Table 2: Carcinogenicity



Study Type	Direct Black 19	Direct Black 38
Classification	Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[3]	Known to be a human carcinogen (as a benzidine-based dye).[5] Sufficient evidence of carcinogenicity in experimental animals.[6][7]
Animal Studies (Rats)	No specific long-term carcinogenicity studies readily available.	NCI 13-Week Subchronic Study: Induced hepatocellular carcinomas and neoplastic nodules in Fischer 344 rats.[6] [7][8][9]
Animal Studies (Mice)	No specific long-term carcinogenicity studies readily available.	NCI 13-Week Subchronic Study: Caused degeneration of liver cells.[10][11]
Mechanism	Not applicable (not benzidine-based).	Metabolized to the known carcinogen benzidine.[6][10] [12][13]

Table 3: Genotoxicity and Mutagenicity



Assay	Direct Black 19	Direct Black 38
Ames Test (Salmonella typhimurium)	Appeared to be an indirect mutagen, inducing frameshift mutations in strains TA-1538 and TA-98 with metabolic activation.[14] Mutagenicity of urine extracts from treated rats was 3.0 revertants/nanomole in TA-1538.[14] Dithionite reduction increased mutagenic activity.[14]	Mutagenic with microsomal activation in Salmonella strains TA98 and TA100.[6] When reduced with sodium dithionate, it is more mutagenic than can be accounted for by the release of benzidine alone.  [15] Mutagenicity of urine extracts from treated rats was 3.5 revertants/nanomole in TA-1538.[14]
Micronucleus Test (in vivo)	Increased the frequency of polychromatic erythrocytes with micronuclei in a doserelated manner in mice.[14]	Induced a weak but statistically significant and dose-related increase in micronuclei in rat bone marrow.[16]
Unscheduled DNA Synthesis (UDS)	Did not induce any concentration-related DNA repair synthesis in vitro in primary rat hepatocyte cultures.[14]	Induced unscheduled DNA synthesis in the liver of rats in vivo.[16]

## **Metabolic Pathways and Toxicity Mechanisms**

The toxicity of these azo dyes is intrinsically linked to their metabolism. The initial and most critical step is the reductive cleavage of the azo bond (-N=N-), which is primarily carried out by azoreductase enzymes present in the liver and intestinal microbiota.

For Direct Black 38, this metabolic activation is a well-established pathway to carcinogenesis. The azoreduction of Direct Black 38 releases benzidine, a potent aromatic amine that is a recognized human carcinogen.[6][10][12][13] Benzidine can then undergo further metabolic activation in the liver to form reactive intermediates that can bind to DNA, leading to mutations and the initiation of cancer, particularly of the bladder and liver.[12][17]





#### Click to download full resolution via product page

Metabolic activation of Direct Black 38 to the carcinogen benzidine.

For **Direct Black 19**, while it is also an azo dye subject to azoreduction, it does not yield benzidine. Its mutagenicity, particularly after chemical reduction, suggests that its breakdown products can also have genotoxic effects.[14] However, the specific metabolites and their carcinogenic potential have not been as extensively studied or characterized as those of Direct Black 38. The available data suggests that the risk associated with **Direct Black 19** is substantially lower.

## **Experimental Protocols**

A brief overview of the key experimental methodologies cited in the toxicological assessment of these dyes is provided below.

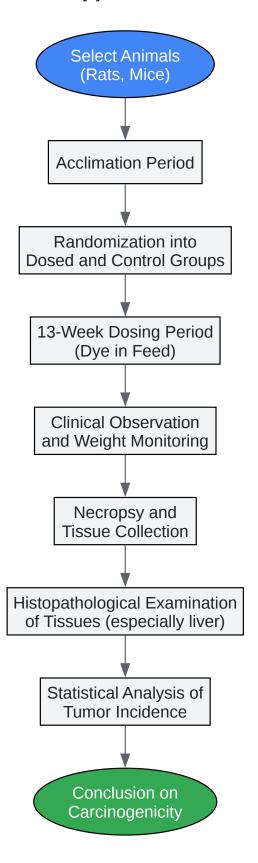
# Carcinogenicity Bioassay (NCI 13-Week Subchronic Study)

This study was designed to evaluate the carcinogenic potential of chemicals in rodents.[6][7][8]

- Test Animals: Fischer 344 rats and B6C3F1 mice.[6][7]
- Administration: The dyes were administered in the feed for 13 weeks.
- Dose Levels: Multiple dose levels were tested. For Direct Black 38 in rats, doses included 1,500 ppm.[7]
- Endpoint: The primary endpoints were the observation of gross and microscopic pathological changes, with a focus on the incidence of neoplastic nodules and hepatocellular carcinomas in the liver.[6][7]



• Control: A concurrent control group of animals was maintained under identical conditions but without the test substance in their feed.[7]





Click to download full resolution via product page

Workflow for the NCI 13-week subchronic carcinogenicity study.

### **Ames Test (Bacterial Reverse Mutation Assay)**

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[18][19][20][21]

- Test Organism: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100). [15][18]
- Principle: The assay measures the frequency of reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium.[18][21]
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.[15][18]
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without the S9 mix, and plated on a minimal glucose agar medium lacking histidine.[22]
- Endpoint: The number of revertant colonies is counted after incubation. A significant, dosedependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[21]

## In Vivo Micronucleus Assay

This assay is used to detect the genotoxic potential of a test substance in vivo by assessing chromosomal damage or damage to the mitotic apparatus in erythroblasts.

- Test Animals: Typically mice or rats.[14][16]
- Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.[14]



- Tissue Collection: Bone marrow is collected at appropriate time intervals after exposure.[14]
   [16]
- Analysis: Bone marrow smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.
- Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance has induced chromosomal damage.[16]

#### **Conclusion and Recommendations**

The comparative analysis of **Direct Black 19** and Direct Black 38 clearly demonstrates a significant difference in their toxicological profiles. Direct Black 38 poses a substantial health risk due to its metabolic conversion to the known human carcinogen benzidine. The experimental data strongly supports its carcinogenicity and mutagenicity.

In contrast, **Direct Black 19**, which is not a benzidine-based dye, exhibits a much lower level of toxicity. While it has shown some evidence of mutagenicity, particularly after chemical reduction, it is not classified as a carcinogen and appears to be a significantly safer alternative.

For researchers, scientists, and drug development professionals, the choice is clear. The use of Direct Black 38 should be avoided whenever possible due to its established carcinogenic hazard. **Direct Black 19**, while requiring appropriate handling as with any chemical, presents a much lower risk profile and is the recommended substitute for applications where a direct black dye is necessary. This comparative guide underscores the importance of understanding the chemical structure and metabolic fate of compounds in assessing their toxicological risk.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. dyespigments.net [dyespigments.net]
- 2. CAS 1937-37-7 | C.I. Direct Black 38-Standard Group [std-fkm.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. C.I. DIRECT BLACK 38 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Benzidine and Dyes Metabolized to Benzidine 15th Report on Carcinogens NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzidine Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Current Intelligence Bulletin 24: Direct Blue 6, Direct Black 38, & Direct Brown 95
   Benzidine Derived Dyes | NIOSH | CDC [cdc.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of azo dyes derived from benzidine, 3,3'-dimethyl-benzidine and 3,3'-dimethoxybenzidine to potentially carcinogenic aromatic amines by intestinal bacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct Black 19 PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ames testing of Direct Black 38 parallels carcinogenicity testing PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of unscheduled DNA synthesis in liver and micronucleus in bone marrow of rats exposed in vivo to the benzidine-derived azo dye, Direct Black 38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 19. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 20. Microbial Mutagenicity Assay: Ames Test PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbiologyinfo.com [microbiologyinfo.com]
- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]



To cite this document: BenchChem. [A Comparative Toxicological Analysis of Direct Black 19 and Direct Black 38]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3276460#comparative-analysis-of-direct-black-19-and-direct-black-38-toxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com